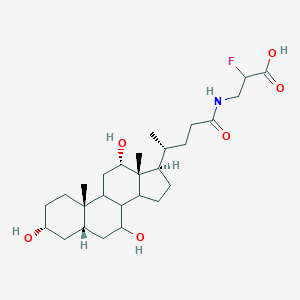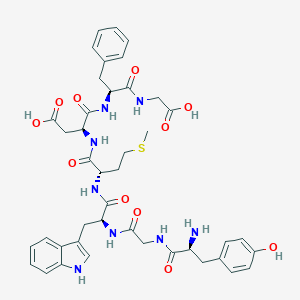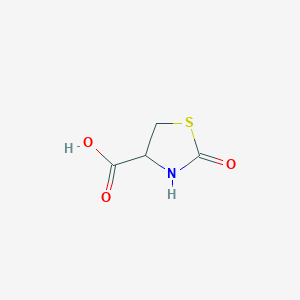
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives involves various chemical reactions, showcasing the compound's adaptability in organic synthesis. For instance, Tominaga et al. (1997) described the synthesis of trimethyl 4,5,5a,8-tetrahydro-1-phenyl-4,8-dioxo-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives through a double Michael reaction followed by cyclization (Tominaga et al., 1997). Similarly, Plem et al. (2015) achieved the selective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via a Michael-type addition reaction, emphasizing the compound's role as a key intermediate in synthesizing pyrazole derivatives (Plem et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. Jansone et al. (2007) provided insight into the crystal and molecular structure of related compounds, highlighting the distorted envelope conformation of the heterocyclic rings (Jansone et al., 2007).
Aplicaciones Científicas De Investigación
1. Synthesis of 1,3,5-trisubstituted 1H-pyrazoles
- Summary of Application: An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . These compounds were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
- Methods of Application: The method involved the use of α,β-unsaturated aldehydes/ketones and hydrazine with a catalyst under microwave irradiation and solvent-free conditions . The compounds were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
- Results or Outcomes: The method provided an environmentally friendly reaction condition, simple operation, extensive substrates, good yields, and reuse of the catalyst .
2. Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Summary of Application: An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation . The process started from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Methods of Application: The reaction involved simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .
- Results or Outcomes: The method provided high yields (78–92%) and the synthesized compounds were characterized by HR-MS, FT-IR, 1H NMR and 13C NMR spectroscopy .
3. Biological Activities of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives
- Summary of Application: New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized . These compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
- Methods of Application: The compounds were synthesized and then tested for their bioactivity against various pests . The structure-activity relationships (SAR) were also analyzed .
- Results or Outcomes: Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some of the compounds also showed good insecticidal activities against Plutella xylostella and potent anti-aphid activity against Aphis craccivora .
4. Use as Organic Chemical Synthesis Intermediate
- Summary of Application: 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is used as an organic chemical synthesis intermediate .
- Methods of Application: This compound can be used in the synthesis of other organic compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process .
5. Use in Photoluminescent and Photorefractive Materials
- Summary of Application: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photorefractive materials .
- Methods of Application: These compounds are synthesized and then used in the production of photoluminescent and photorefractive materials .
- Results or Outcomes: The materials produced using these compounds have excellent fluorescence and better hole transport characteristics .
6. Use in Organic Nonlinear Optical Materials
- Summary of Application: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, have excellent fluorescence and better hole transport characteristics . They can be used as organic nonlinear optical materials .
- Methods of Application: These compounds are synthesized and then used in the production of organic nonlinear optical materials .
- Results or Outcomes: The materials produced using these compounds have excellent fluorescence and better hole transport characteristics .
Safety And Hazards
Propiedades
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHFZIYFAUWQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363031 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
108161-13-3 | |
| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)




